3-Amino-1-(thiolan-3-yl)propan-1-ol
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Overview
Description
3-Amino-1-(thiolan-3-yl)propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a thiolane ring attached to a propanol backbone, with an amino group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiolan-3-yl)propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method includes the nucleophilic substitution reaction where a thiolane derivative reacts with 3-aminopropanol in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiolan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino alcohol derivatives .
Scientific Research Applications
3-Amino-1-(thiolan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the thiolane ring.
3-Amino-2-(thiolan-3-yl)propan-1-ol: A structural isomer with the thiolane ring attached to a different carbon.
3-Amino-1-(thiolan-2-yl)propan-1-ol: Another isomer with the thiolane ring in a different position.
Uniqueness
3-Amino-1-(thiolan-3-yl)propan-1-ol is unique due to the presence of both an amino group and a thiolane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-amino-1-(thiolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NOS/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-5,8H2 |
InChI Key |
LCPFAMFDFYLLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C(CCN)O |
Origin of Product |
United States |
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